3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
Overview
Description
3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the third position, an ethyl group at the first position, and a methyl group at the fifth position. Triazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a member of the 1,2,4-triazole family . These compounds are known to act as ligands for transition metals, forming coordination complexes
Mode of Action
1,2,4-triazoles are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Biochemical Pathways
The ability of 1,2,4-triazoles to act as ligands and form coordination complexes with transition metals suggests they may influence metal-dependent biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 2559±230 °C , and its predicted density is 1.93±0.1 g/cm3 , which may influence its bioavailability.
Result of Action
The ability of 1,2,4-triazoles to act as ligands and form coordination complexes with transition metals suggests they may influence metal-dependent cellular processes .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly as a ligand for transition metals to create coordination complexes . It interacts with enzymes and proteins, facilitating the transfer of acyl groups in synthetic reactions. This interaction is crucial for the synthesis of esters, where this compound acts as a catalyst . The nature of these interactions involves the formation of stable complexes that enhance the efficiency of biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and metabolic activity . These effects are critical in understanding how this compound can be utilized in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with transition metals is a key aspect of its mechanism of action. These complexes can influence the activity of enzymes and other proteins, thereby modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding how this compound affects cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of this compound are critical for its effectiveness in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-1H-1,2,4-triazole with ethyl iodide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate or sodium hydride, and solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1-ethyl-5-methyl-1H-1,2,4-triazole, while coupling reactions can produce more complex triazole derivatives.
Scientific Research Applications
3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and coordination complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used as a catalyst in various industrial processes, such as the synthesis of esters.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group at the first position.
3-Bromo-1H-1,2,4-triazole: Lacks the ethyl and methyl groups, making it a simpler compound.
1-Ethyl-3-methyl-1H-1,2,4-triazole: Similar structure but without the bromine atom.
Uniqueness
3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is unique due to the combination of the bromine atom, ethyl group, and methyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, including its use as a ligand in coordination chemistry and as a catalyst in synthetic reactions.
Properties
IUPAC Name |
3-bromo-1-ethyl-5-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZHZSALQRZLJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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